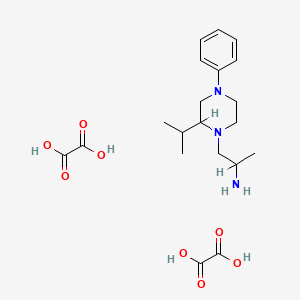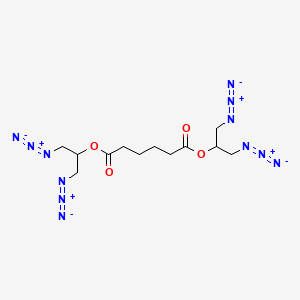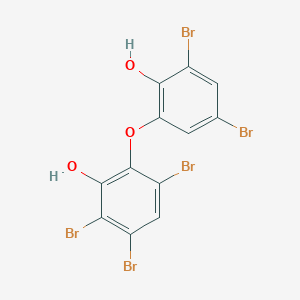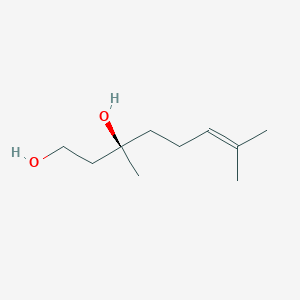![molecular formula C11H19Cl3O4Si B14430234 Diethyl [4-(trichlorosilyl)butyl]propanedioate CAS No. 83818-42-2](/img/structure/B14430234.png)
Diethyl [4-(trichlorosilyl)butyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [4-(trichlorosilyl)butyl]propanedioate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a butyl chain, which is further connected to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl [4-(trichlorosilyl)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Diethyl [4-(trichlorosilyl)butyl]propanediol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Diethyl [4-(trichlorosilyl)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants
作用机制
The mechanism of action of Diethyl [4-(trichlorosilyl)butyl]propanedioate involves its ability to undergo nucleophilic substitution reactions. The trichlorosilyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce silicon-containing functional groups into organic molecules .
相似化合物的比较
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate.
Trimethylsilyl derivatives: Similar organosilicon compounds with different alkyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of both ester and trichlorosilyl functional groups, which impart distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
属性
CAS 编号 |
83818-42-2 |
|---|---|
分子式 |
C11H19Cl3O4Si |
分子量 |
349.7 g/mol |
IUPAC 名称 |
diethyl 2-(4-trichlorosilylbutyl)propanedioate |
InChI |
InChI=1S/C11H19Cl3O4Si/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8-19(12,13)14/h9H,3-8H2,1-2H3 |
InChI 键 |
RKUCFDAEMZYEIE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCCC[Si](Cl)(Cl)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)












![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
